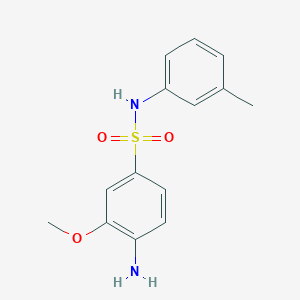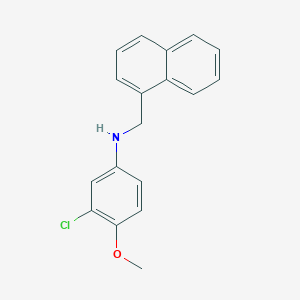![molecular formula C21H20N2O3S B317192 N-[4-(4-PROPOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B317192.png)
N-[4-(4-PROPOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-[4-(4-PROPOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE typically involves a multi-step process. The synthetic route often starts with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
N-[4-(4-PROPOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-[4-(4-PROPOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-(4-PROPOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparación Con Compuestos Similares
N-[4-(4-PROPOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
N-{3-[(4-Propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide: This compound has a similar structure but differs in the position of the propoxybenzoyl group.
N-{4-[(3-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide: Another similar compound with a different substitution pattern. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H20N2O3S |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
N-[4-[(4-propoxybenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H20N2O3S/c1-2-13-26-18-11-5-15(6-12-18)20(24)22-16-7-9-17(10-8-16)23-21(25)19-4-3-14-27-19/h3-12,14H,2,13H2,1H3,(H,22,24)(H,23,25) |
Clave InChI |
CSEHROVTTXYLHC-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl (2-{(Z)-[1-(4-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B317119.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-propoxybenzamide](/img/structure/B317120.png)
![N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}-3-propoxybenzamide](/img/structure/B317121.png)
![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B317122.png)
![Ethyl (2-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetate](/img/structure/B317123.png)
![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B317125.png)
![2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B317126.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-naphthamide](/img/structure/B317127.png)
![2-Methoxy-5-{[4-oxo-2-(propionylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl propionate](/img/structure/B317131.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B317134.png)
![4-({1-[4-(isopropoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B317135.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B317138.png)
